molecular formula C12H19NO3 B1323500 1-Boc-3-ethynyl-3-hydroxypiperidine CAS No. 287192-85-2

1-Boc-3-ethynyl-3-hydroxypiperidine

Cat. No.: B1323500
CAS No.: 287192-85-2
M. Wt: 225.28 g/mol
InChI Key: NMCVJBKPWSSTOQ-UHFFFAOYSA-N
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Description

1-Boc-3-ethynyl-3-hydroxypiperidine is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

  • The compound 1-Boc-3-hydroxypiperidine, closely related to 1-Boc-3-ethynyl-3-hydroxypiperidine, was synthesized from 3-hydroxypyridine. This process involved hydrogenation catalyzed by 5%Rh/C, chiral resolution, and reaction with (Boc)2O in the presence of triethylamine (Wang Junming, 2013).

Bioreductive Production 2. Efficient bioreductive production of (R)-N-Boc-3-hydroxypiperidine, a derivative of 1-Boc-3-hydroxypiperidine, was achieved using a carbonyl reductase from Kluyveromyces marxianus. This process demonstrated potential for industrial production (Lifeng Chen et al., 2017).

Asymmetric Synthesis in Pharmaceutical Intermediates 3. The asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine, an intermediate of the anticancer drug ibrutinib, was improved through coexpression of ketoreductase and glucose dehydrogenase, offering high efficiency in pharmaceutical synthesis (Xinxing Gao et al., 2022).

Chiral Intermediate for Drug Synthesis 4. (S)-N-Boc-3-hydroxypiperidine, a chiral intermediate for synthesizing drugs like ibrutinib, was synthesized using biocatalysis. This method, involving an NADPH-dependent reductase, showed high enantioselectivity and potential for industrial application (Lifeng Chen et al., 2017).

Enantiopure Derivative Synthesis 5. Enantiopure trans- and cis-3-hydroxypiperidine derivatives were synthesized, showcasing the versatility of N-Boc-piperidinyl structures like 1-Boc-3-hydroxypiperidine in producing bioactive compounds (W. Chiou et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, (S)-1-Boc-3-hydroxypiperidine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also classified as a highly flammable liquid and vapor .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-12(15)7-6-8-13(9-12)10(14)16-11(2,3)4/h1,15H,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCVJBKPWSSTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a dry ice-acetone bath, 40 ml of a 1.6 M hexane solution of n-butyllithium was added dropwise to a solution of 6.07 g of trimethylsilylacetylene in 100 ml of tetrahydrofuran. After the temperature was once elevated to 0° C., the mixture was cooled again in a dry ice-acetone bath and a solution of 5.97 g of 1-tert-butoxycarbonylpiperidin-3-one in 50 ml of tetrahydrofuran was added dropwise thereto. After 1 hour, aqueous ammonia chloride was added thereto, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and then evaporated. The residue was purified by silica gel column chromatography with 30% ethyl acetate/hexane. To the resulting compound were added 10 g of anhydrous potassium carbonate and 100 ml of methanol, followed by stirring for 2 hours. Water was added thereto, and the mixture was extracted with ethyl acetate, dried over anhydrous magnesium sulfate and evaporated, to give 4.8 g of the title compound.
Quantity
5.97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
ammonia chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
6.07 g
Type
reactant
Reaction Step Three
Quantity
100 mL
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solvent
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3-oxo-piperidine-1-carboxylic acid tert-butyl ester (112 mg, 0.56 mmol) in THF (1 mL) was added dropwise to a solution of ethynylmagnesium bromide (0.5 M, 2.2 mL) in THF (1 mL) at 0° C. and the resulting mixture was stirred at 0° C. for 4 hours. The reaction was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic extracts were washed with water, brine, dried over anhydrous magnesium sulfate, and concentrated to afford 3-ethynyl-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (119 mg, 94%) as yellow oil. MS: m/z=226 amu (M++H).
Quantity
112 mg
Type
reactant
Reaction Step One
Name
ethynylmagnesium bromide
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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